molecular formula C23H19ClF3NO3 B12420381 Cyhalothrin-d5

Cyhalothrin-d5

Cat. No.: B12420381
M. Wt: 454.9 g/mol
InChI Key: ZXQYGBMAQZUVMI-DDTMAYSRSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyhalothrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Biological Activity

Cyhalothrin-d5 is a deuterated derivative of gamma-Cyhalothrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. The introduction of deuterium (D) into the molecular structure enhances its stability and allows for more precise analytical measurements, making it an important compound in various research settings. This article explores the biological activity of this compound, focusing on its neurotoxic effects, environmental impact, and implications for human health.

  • Chemical Formula : C23H14D5ClF3NO3
  • Molecular Weight : Approximately 454.88 g/mol
  • Structure : The presence of five deuterium atoms replaces hydrogen atoms in the molecule, which contributes to its unique properties in biological studies.

This compound exhibits biological activity similar to its non-deuterated counterpart, primarily functioning as a neurotoxicant. Its mechanism involves:

  • Sodium Channel Disruption : this compound interferes with sodium channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic action is characteristic of pyrethroid insecticides.
  • Broad-Spectrum Efficacy : It is effective against a wide range of pests, including those affecting crops and stored products.

Toxicity Profile

This compound demonstrates significant toxicity to various organisms:

  • Insects : Highly toxic to target insect species, causing rapid neurotoxic effects.
  • Non-target Organisms : It poses risks to beneficial insects such as honeybees and aquatic life, raising concerns about its environmental impact .
  • Human Health : Case studies have indicated that exposure to pyrethroids like lambda-Cyhalothrin (closely related) can lead to symptoms resembling organophosphorus poisoning, including tremors and respiratory distress .

Case Studies

  • Occupational Exposure :
    • A case study reported acute poisoning due to lambda-Cyhalothrin exposure via dermal absorption and inhalation. Symptoms included skin burns and respiratory issues, highlighting the potential dangers associated with pyrethroid exposure in occupational settings .
  • Clinical Management :
    • Patients exposed to lambda-Cyhalothrin were treated with intravenous fluids and monitored for neurological symptoms. Follow-up indicated no lasting health complaints, suggesting that timely medical intervention can mitigate severe outcomes .

Environmental Impact

This compound's environmental persistence and potential for bioaccumulation necessitate careful monitoring:

  • Degradation Studies : Research indicates that while this compound is stable in various conditions, it undergoes hydrolysis and photodegradation over time. The rate of these processes can vary based on environmental factors such as pH and temperature.
  • Microbial Degradation : Certain bacterial strains have been identified that can effectively degrade Cyhalothrin compounds, suggesting potential bioremediation strategies for contaminated environments .

Comparative Toxicity Data

CompoundLD50 (mg/kg)Target OrganismsNon-target Effects
Cyhalothrin50-200InsectsToxic to bees and fish
Lambda-Cyhalothrin30-100InsectsModerate toxicity to humans
This compoundSimilar to gamma-CyhalothrinInsectsSimilar non-target toxicity

Properties

Molecular Formula

C23H19ClF3NO3

Molecular Weight

454.9 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D

InChI Key

ZXQYGBMAQZUVMI-DDTMAYSRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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